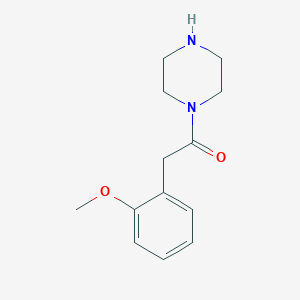

2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)10-13(16)15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKYJJYUAGLHIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 2 2 Methoxyphenyl 1 Piperazin 1 Yl Ethan 1 One

Retrosynthetic Analysis and Design of Synthetic Routes

Retrosynthetic analysis is a technique for planning a chemical synthesis that starts from the target molecule and works backward to simpler, commercially available starting materials. icj-e.orgamazonaws.com For 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one, the most logical and common retrosynthetic disconnection involves the cleavage of the amide bond (a C-N disconnection).

This primary disconnection strategy simplifies the target molecule into two key precursors: piperazine (B1678402) and 2-(2-methoxyphenyl)acetic acid or a reactive equivalent thereof, such as an acyl halide. This approach is highly feasible due to the prevalence of robust methods for amide bond formation. researchgate.net

An alternative, though less common, synthetic strategy would involve a C-N bond disconnection at the aryl-piperazine junction. This would lead to precursors like 1-(2-oxo-2-(piperazin-1-yl)ethyl)benzene and a methoxy-group synthon, or 1-acetylpiperazine and a 2-methoxyphenyl precursor. However, the amide bond formation is generally more direct and efficient for this class of molecules. The primary retrosynthetic pathway is outlined in Figure 1.

Figure 1. Retrosynthetic Analysis of this compound

O O

// //

Ph(OMe)-CH2-C-N1--\ /--NH => Ph(OMe)-CH2-C-OH + HN1--\ /--NH

| | | |

/--\ /--\

Target Molecule Precursors

This diagram illustrates the primary retrosynthetic disconnection across the amide bond, yielding 2-(2-methoxyphenyl)acetic acid and piperazine as the key starting materials.

Methodologies for the Direct Synthesis of this compound

The direct synthesis of the target compound is most effectively achieved through the formation of an amide linkage between the 2-(2-methoxyphenyl)acetyl moiety and the piperazine ring.

The standard and most established method for synthesizing this compound is the amide coupling reaction between 2-(2-methoxyphenyl)acetic acid and piperazine. researchgate.netbiosynth.com A significant challenge in this synthesis is achieving selective mono-acylation of the symmetrical piperazine molecule, as di-acylation can be a competing side reaction. acs.org

To control selectivity, several strategies can be employed:

Use of Excess Piperazine: Employing a large excess of piperazine shifts the reaction equilibrium towards the mono-substituted product. The unreacted piperazine can often be recovered and recycled.

Use of Mono-protected Piperazine: A more controlled approach involves using a mono-protected piperazine derivative, such as N-Boc-piperazine. After the amide coupling reaction, the tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions to yield the desired product.

The activation of the carboxylic acid is a critical step and can be achieved through several methods:

Conversion to Acyl Chloride: 2-(2-methoxyphenyl)acetic acid can be converted to the more reactive 2-(2-methoxyphenyl)acetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with piperazine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Use of Coupling Reagents: A wide array of peptide coupling reagents can facilitate the direct reaction between the carboxylic acid and piperazine. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in combination with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. This method is prevalent in the synthesis of related ethanone (B97240) derivatives. mdpi.com

The table below outlines a representative synthetic protocol based on the acyl chloride method.

Interactive Data Table: Representative Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Temperature | Time | Key Operation |

| 1 | 2-(2-methoxyphenyl)acetic acid biosynth.com | Thionyl Chloride (SOCl₂), Dichloromethane (DCM) | Reflux | 2-4 h | Formation of 2-(2-methoxyphenyl)acetyl chloride. |

| 2 | 2-(2-methoxyphenyl)acetyl chloride, Piperazine (excess) | Dichloromethane (DCM), Triethylamine (TEA) | 0 °C to RT | 3-6 h | Amide bond formation; TEA acts as an HCl scavenger. |

| 3 | Reaction Mixture | Water, Brine | Room Temperature | - | Aqueous workup to remove excess piperazine and salts. |

| 4 | Crude Product | Ethyl Acetate/Hexane or Column Chromatography | Room Temperature | - | Purification of the final product. |

The parent molecule, this compound, is achiral and therefore does not possess any stereoisomers. As a result, stereoselective synthesis is not applicable to its preparation.

However, should a chiral center be introduced into the molecule, for example, by substitution at the α-carbon of the ethanone moiety or on the piperazine ring itself, stereoselective synthetic strategies would become necessary to control the stereochemistry of the final product. Methodologies for creating chiral piperazine derivatives are documented and could be adapted for such purposes. nih.gov

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key considerations for a greener synthesis include:

Solvent Selection: Replacing hazardous chlorinated solvents like dichloromethane (DCM) with more environmentally benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate, or cyclopentyl methyl ether (CPME).

Atom Economy: The amide coupling reaction, especially when using coupling reagents, can have a lower atom economy due to the formation of stoichiometric byproducts. The acyl chloride route can be more atom-economical if the HCl byproduct is effectively utilized or neutralized.

Catalytic Methods: Exploring catalytic methods for amide bond formation, which are an active area of research, could significantly improve the greenness of the synthesis by avoiding stoichiometric activating agents.

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can reduce energy consumption.

Post-Synthetic Functionalization and Derivatization

The presence of a secondary amine on the piperazine ring makes this compound an excellent scaffold for further chemical modification. This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

The unsubstituted nitrogen atom (N-4) of the piperazine ring is a nucleophilic site that can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and N-arylation. nih.gov

N-Alkylation: This can be achieved by reacting the parent compound with an alkyl halide (e.g., benzyl bromide, ethyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) in a suitable solvent like acetonitrile or dimethylformamide (DMF). google.com

N-Acylation: The secondary amine can be acylated using acyl chlorides or anhydrides in the presence of a base. Alternatively, another amide coupling reaction can be performed with a different carboxylic acid to generate more complex amides. researchgate.net

N-Arylation: The introduction of an aryl group can be accomplished through nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

These derivatization strategies are fundamental in the development of arylpiperazine-based compounds for various research applications. researchgate.netnih.gov

Interactive Data Table: Examples of Post-Synthetic Modifications on the Piperazine Nitrogen

| Reaction Type | Reagent Example | Product Class | Representative Method Reference |

| N-Alkylation | Benzyl bromide | N-Benzyl piperazine derivative | google.com |

| N-Alkylation | 1-Bromo-3-chloropropane | N-(3-chloropropyl) piperazine derivative | google.com |

| N-Acylation | Acetyl chloride | N-Acetyl piperazine derivative | researchgate.net |

| N-Acylation | 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl) piperazine derivative | researchgate.net |

| Michael Addition | Acrylonitrile | N-(2-cyanoethyl) piperazine derivative | nih.gov |

Structural Variations on the Methoxyphenyl Moiety

The 2-methoxyphenyl group attached to the piperazine ring is a common feature in many biologically active compounds. Its structure can be systematically altered to investigate structure-activity relationships (SAR). While specific examples of modifications on this compound are not extensively documented in publicly available research, the chemical literature on analogous arylpiperazine derivatives provides a clear roadmap for potential synthetic variations.

Another common strategy involves introducing substituents onto the aromatic ring . The existing methoxy (B1213986) group is an ortho, para-directing group, which can influence the position of incoming electrophiles during electrophilic aromatic substitution reactions. Halogenation (e.g., bromination or chlorination), nitration, or Friedel-Crafts acylation and alkylation can be employed to introduce a variety of functional groups at the positions ortho or para to the methoxy group. These substituents can alter the electronic properties of the aromatic ring and introduce new points for interaction with biological targets.

Furthermore, the entire 2-methoxyphenyl moiety can be replaced with other substituted aryl or heteroaryl groups . This is typically achieved by starting the synthesis with a different substituted arylpiperazine. For example, using 1-(3-methoxyphenyl)piperazine or 1-(4-methoxyphenyl)piperazine as the starting material would result in isomeric compounds. Similarly, employing piperazines with different substituents on the phenyl ring, such as fluoro, chloro, or trifluoromethyl groups, can lead to a diverse library of analogs. The synthesis of such derivatives allows for a systematic exploration of the impact of substituent position and electronic effects on the molecule's activity.

The following table summarizes potential structural variations on the methoxyphenyl moiety based on common synthetic strategies for arylpiperazine compounds:

| Modification Type | Reagents/Strategy | Potential Product Feature |

| Demethylation | Boron tribromide (BBr₃), Hydrobromic acid (HBr) | Phenolic hydroxyl group |

| O-Alkylation (of phenol) | Alkyl halides, base | Varied ether linkages |

| O-Acylation (of phenol) | Acyl chlorides, acid anhydrides | Ester functionalities |

| Ring Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo or chloro substituents |

| Ring Nitration | Nitric acid, Sulfuric acid | Nitro group substituent |

| Aryl Group Replacement | Synthesis from different substituted arylpiperazines | Varied electronic and steric properties |

Transformations at the Ethanone Linker

The ethanone linker in this compound provides another focal point for chemical modification. The carbonyl group and the adjacent methylene (B1212753) group are reactive sites that can undergo a variety of transformations.

A primary transformation of the carbonyl group is its reduction to a secondary alcohol . This can be accomplished using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-ol introduces a chiral center and a hydroxyl group capable of forming hydrogen bonds, which can significantly alter the molecule's biological interactions.

The methylene group alpha to the carbonyl is acidic and can be functionalized through enolate chemistry. Deprotonation with a suitable base can generate an enolate, which can then react with various electrophiles. For instance, alkylation with alkyl halides can introduce alkyl chains of varying lengths. Halogenation at the alpha-position is also a common transformation.

Furthermore, the carbonyl group can participate in condensation reactions . For example, it can react with amines to form imines or with hydroxylamine to form oximes. These reactions replace the carbonyl oxygen with a nitrogen-containing group, which can alter the compound's chemical properties and biological activity.

The following table details some of the key chemical transformations possible at the ethanone linker:

| Transformation Type | Reagents/Strategy | Resulting Functional Group/Feature |

| Carbonyl Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Secondary alcohol |

| Alpha-Alkylation | Base (e.g., LDA), Alkyl halide | Alkyl substituent at the alpha-carbon |

| Alpha-Halogenation | N-Halosuccinimide | Halogen at the alpha-carbon |

| Imine Formation | Primary amine, acid catalyst | Imine (Schiff base) |

| Oxime Formation | Hydroxylamine | Oxime |

These synthetic strategies and chemical transformations highlight the versatility of this compound as a scaffold for the development of new chemical entities with potentially valuable biological properties.

Based on a comprehensive search of available scientific literature, the specific experimental data required to generate a detailed article on "this compound" according to the requested outline is not available.

Detailed structural and spectroscopic analyses, such as single-crystal X-ray diffraction, high-resolution two-dimensional NMR, and dedicated Raman spectroscopy, have not been published for this specific compound. While research exists for derivatives containing the core 1-(2-methoxyphenyl)piperazine (B120316) moiety, this information cannot be used to accurately describe the unique properties of this compound. Using data from different molecules would be scientifically inaccurate and would not adhere to the strict focus of the request.

Therefore, it is not possible to provide the requested article with the specified content for the following sections:

Advanced Spectroscopic and Structural Elucidation of 2 2 Methoxyphenyl 1 Piperazin 1 Yl Ethan 1 One

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's molecular formula. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. libretexts.orglibretexts.org This high degree of mass accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. longdom.org

For 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one, the neutral chemical formula is C₁₃H₁₈N₂O₂. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule would be observed as a protonated ion, [M+H]⁺. The exact mass of this ion can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The theoretical exact mass provides a benchmark against which the experimentally measured m/z value is compared. The difference, expressed in parts per million (ppm), serves as a measure of accuracy and a confirmation of the elemental composition. An observed mass accuracy of less than 5 ppm is typically considered definitive evidence for the proposed molecular formula. acs.org

| Molecular Formula | Ion Type | Calculated m/z | Hypothetical Experimental m/z | Mass Error (ppm) |

|---|---|---|---|---|

| C₁₃H₁₈N₂O₂ | [M+H]⁺ | 235.14410 | 235.14395 | -0.64 |

This interactive table presents the calculated and hypothetical experimental HRMS data. The mass error is a critical parameter for confirming the molecular formula.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), which are specifically used to investigate chiral molecules. saschirality.org Chirality, or "handedness," is a property of molecules that are non-superimposable on their mirror images, much like a left and right hand. libretexts.org Such molecules, known as enantiomers, interact differently with left- and right-circularly polarized light, giving rise to a characteristic chiroptical signal. nih.gov

A structural examination of this compound reveals that the molecule is achiral. An achiral molecule is one that is superimposable on its mirror image and typically possesses an internal plane of symmetry. libretexts.org In this specific compound, the carbon atom of the ethanone (B97240) bridge that is attached to the 2-methoxyphenyl group is also bonded to two hydrogen atoms, meaning it does not constitute a stereocenter.

Because this compound is achiral, it does not have enantiomers and will not rotate plane-polarized light or exhibit a signal in ECD or ORD spectroscopy. cas.cz These techniques are therefore not applicable for the enantiomeric characterization of the parent compound, as there are no enantiomers to characterize.

Should a chiral center be introduced into the molecule, for instance through substitution at the ethanone bridge, the resulting enantiomers could then be characterized using chiroptical methods. The experimental ECD spectrum could be compared with quantum chemical predictions to determine the absolute configuration (R or S) of the chiral center.

| Property | Expected Observation | Reason |

|---|---|---|

| Chirality | Achiral | The molecule possesses internal symmetry and lacks a stereocenter. |

| Optical Rotation | None | Achiral molecules do not rotate plane-polarized light. |

| ECD/ORD Signal | None | These techniques only produce signals for chiral substances. |

This interactive table summarizes the chiroptical properties based on the compound's achiral nature.

Computational and Theoretical Chemistry of 2 2 Methoxyphenyl 1 Piperazin 1 Yl Ethan 1 One

Quantum Chemical Investigations (e.g., DFT, Ab Initio Methods)

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules. For derivatives of 1-(2-methoxyphenyl)piperazine (B120316), Density Functional Theory (DFT) is a commonly employed method, often using functionals like B3LYP with basis sets such as 6-31G, to analyze structure and reactivity. ijcrt.org

Quantum chemical calculations reveal key aspects of the molecule's electronic nature. The analysis of Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding chemical reactivity and charge transfer properties. ijcrt.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. ijcrt.org |

DFT calculations are also used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. Vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. ijcrt.org For 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one, characteristic vibrational modes would include C=O stretching of the ketone, C-N stretching of the piperazine (B1678402) ring, C-O stretching of the methoxy (B1213986) group, and various aromatic C-H bending and stretching modes. These predicted spectra serve as a theoretical benchmark for experimental characterization.

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. The piperazine ring in related structures typically adopts a stable chair conformation. researchgate.netmdpi.comnih.gov For 1-acyl and 1-aryl substituted piperazines, studies have shown a preference for the axial conformation of the substituent on the piperazine ring. nih.gov

Energy landscape mapping involves calculating the potential energy of the molecule as a function of its torsional angles to identify low-energy conformers and the energy barriers between them. rice.edu This analysis for this compound would involve rotating the bonds connecting the piperazine ring to the ethanone (B97240) moiety and the methoxyphenyl group to the piperazine ring. The resulting potential energy surface would reveal the most stable conformations in a vacuum or a given solvent, providing insights into the shapes the molecule is likely to adopt when interacting with biological targets. rice.edu

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time, including its interactions with its environment. By simulating the molecule in a solvent box (e.g., water), one can observe how solvent molecules affect its conformation and flexibility. chemrxiv.orgrsc.org

MD simulations can reveal solvent-mediated conformational changes and the stability of intramolecular hydrogen bonds. chemrxiv.org For this compound, simulations would illustrate how water molecules form hydrogen bonds with the carbonyl oxygen and piperazine nitrogens, influencing the molecule's solubility and conformational preferences. These simulations provide a more realistic picture of the molecule's behavior in a biological milieu compared to static, in-vacuo calculations. rsc.org

Molecular Docking and Ligand-Macromolecule Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. The 1-(2-methoxyphenyl)piperazine moiety is a well-known pharmacophore that binds to several receptors, most notably serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govnih.govmdpi.com

Docking studies on similar compounds have provided detailed models of their binding modes. nih.govindexcopernicus.com These studies typically involve generating a grid around the active site of the target protein and then scoring different ligand poses based on their steric and electrostatic complementarity. The output includes a binding affinity score (e.g., Glide Gscore or Chemgauss4 score) and a detailed view of the intermolecular interactions. mdpi.comindexcopernicus.comrsc.org

Table 2: Common Interactions in Ligand-Macromolecule Binding

| Interaction Type | Description | Key Residues for Arylpiperazines |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Aspartic Acid (e.g., Asp116 in 5-HT1A) mdpi.com |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan indexcopernicus.com |

| Van der Waals | Weak, short-range electrostatic attractions between uncharged molecules. | Hydrophobic pockets in the binding site. rsc.org |

| Ionic Interactions | Electrostatic attraction between oppositely charged ions. | Protonated piperazine nitrogen with acidic residues (e.g., Asp). mdpi.com |

Based on the extensive research into arylpiperazine derivatives, this compound is predicted to interact with a range of G protein-coupled receptors. The primary targets identified for this class of compounds include:

Serotonin 5-HT1A Receptors : This is one of the most prominent targets. Docking studies show that the protonated piperazine nitrogen often forms a crucial ionic bond with a conserved aspartate residue (Asp116) in the binding pocket, while the methoxyphenyl group engages in hydrophobic interactions. mdpi.comebi.ac.uknih.gov

Dopamine D2 and D3 Receptors : The arylpiperazine scaffold is also known to have an affinity for dopamine receptors. nih.gov

Alpha-1 Adrenergic Receptors : Some derivatives exhibit antagonist activity at these receptors. nih.govnih.gov

Molecular docking studies can pinpoint the specific amino acid residues within these receptors that are critical for binding. For instance, in the 5-HT1A receptor, besides the key interaction with Asp116, hydrogen bonds may form with residues like Tyr390, and hydrophobic interactions are common with residues such as Phe361. mdpi.comrsc.org These computational models are invaluable for the rational design of new ligands with improved affinity and selectivity.

Analysis of Binding Affinity and Interaction Modes

The binding affinity of analogues derived from the 2-(2-methoxyphenyl)piperazine (B1317503) scaffold has been extensively investigated through computational and in vitro radioligand binding assays. These studies reveal a strong affinity for various G protein-coupled receptors, particularly serotonin (5-HT) and adrenergic receptors.

Derivatives of (2-methoxyphenyl)piperazine have shown potent binding to 5-HT1A receptors. For instance, new derivatives containing a terminal heteroaryl or cycloalkyl amide fragment exhibit high affinity, with some compounds demonstrating Ki values between 0.12 to 0.63 nM. nih.gov In another study, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate (B1241708) and its 3,5-dimethyl analogue were found to be highly selective ligands for the 5-HT1A receptor, with binding constants (Ki) of 1.2 nM and 21.3 nM, respectively. mdpi.com Furthermore, N-{ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl}pyrid-2(1H)-ones also showed significant 5-HT1A receptor affinity, with Ki values of 17 nM and 38 nM for compounds with 5- or 6-phenylsubstituted pyridone rings. researchgate.net

Analogues have also been evaluated for their affinity at other receptors. A series of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles displayed notable alpha1-adrenergic affinity, with values ranging from 22 nM to 250 nM. nih.gov Additionally, certain N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been assessed for their binding to dopamine receptors, showing Ki values of 60.0 nM at D2 and 2.61 nM at D3 receptors for one analogue. nih.gov

Molecular docking studies have elucidated the interaction modes responsible for these high binding affinities. For potent 5-HT1A ligands, key interactions include the formation of hydrogen bonds. Docking analysis revealed that the protonated tertiary piperazine amine forms a crucial hydrogen bond with the Asp116 residue in the receptor's binding pocket. mdpi.com A second hydrogen bond was observed between the amine on an adamantane (B196018) moiety and the Tyr390 residue, further stabilizing the ligand-receptor complex. mdpi.com These specific interactions underscore the importance of the piperazine nitrogen and the terminal functional groups in achieving high-affinity binding.

Table 1: Binding Affinities (Ki) of Selected 2-(2-methoxyphenyl)piperazine Analogues

| Compound Class | Target Receptor | Ki Value (nM) | Reference |

|---|---|---|---|

| Heteroaryl/Cycloalkyl Amide Derivatives | 5-HT1A | 0.12 - 0.63 | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 | mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 | mdpi.com |

| N-{ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl}pyrid-2(1H)-ones (5-phenyl substituted) | 5-HT1A | 17 | researchgate.net |

| N-{ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl}pyrid-2(1H)-ones (6-phenyl substituted) | 5-HT1A | 38 | researchgate.net |

| 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles | Alpha1-Adrenergic | 22 - 250 | nih.gov |

| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamide Analogue | Dopamine D2 | 60.0 | nih.gov |

| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamide Analogue | Dopamine D3 | 2.61 | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

The structure-activity relationship (SAR) of 2-(2-methoxyphenyl)piperazine analogues has been systematically explored to identify key structural features that modulate binding affinity and selectivity. The core arylpiperazine moiety is a critical pharmacophore, but modifications to the linker and terminal groups significantly impact receptor interaction. mdpi.com

One crucial aspect of the SAR is the length of the alkyl chain connecting the piperazine ring to the terminal moiety. For derivatives with a terminal heteroaryl amide fragment targeting the 5-HT1A receptor, a four-carbon (butyl) chain was found to be optimal for high affinity. nih.gov In contrast, when the terminal group is a cycloalkyl moiety, maximum affinity was observed with a shorter two-methylene (ethyl) chain. nih.gov This highlights how the nature of the terminal group dictates the optimal linker length for effective receptor binding. Shortening the aliphatic chain from four to two methylene (B1212753) groups has also been shown to expose the intrinsic activity of certain ligands at 5-HT1A receptor sites. researchgate.net

The nature of the terminal fragment is another determinant of activity. The electronic distribution within the amide region appears to influence affinity in heteroaryl derivatives. nih.gov Further SAR studies on the 2-OCH3-phenyl piperazine class have led to the identification of enantioselective antagonists for the D3 dopamine receptor, where enantioselectivity is more pronounced at the D3 than the D2 subtype. nih.gov This suggests that specific stereochemical configurations can be exploited to achieve receptor selectivity.

Quantitative structure-activity relationship (QSAR) modeling provides a computational framework to correlate the chemical structure of compounds with their biological activity. nih.gov For analogues of heterocyclic compounds, 2D-QSAR models have been developed using methods like stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS). nih.gov These models utilize molecular descriptors, such as adjacency distance matrix descriptors, to quantify structural features and predict activity. nih.gov While specific QSAR models for this compound are not extensively detailed in the literature, the established methodologies are applicable to this class of compounds. Such models can be powerful tools for predicting the activity of novel analogues, guiding the design of compounds with enhanced potency and selectivity, and screening virtual libraries before synthesis. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for 2-(2-methoxyphenyl)piperazine Analogues

| Structural Modification | Effect on Activity | Target Receptor | Reference |

|---|---|---|---|

| Alkyl Chain Length | A four-carbon chain is optimal with a terminal heteroaryl amide. | 5-HT1A | nih.gov |

| Alkyl Chain Length | A two-carbon chain is optimal with a terminal cycloalkyl moiety. | 5-HT1A | nih.gov |

| Terminal Group | Electronic distribution within the terminal amide influences affinity. | 5-HT1A | nih.gov |

| Stereochemistry | Specific enantiomers can lead to enhanced selectivity. | Dopamine D3 | nih.gov |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico methods are widely used in modern drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities, providing crucial insights into their potential pharmacokinetic profiles. biointerfaceresearch.com For analogues of this compound, computational ADME predictions have been employed to identify compounds suitable for further development. nih.gov

Key ADME parameters are often evaluated based on established guidelines like Lipinski's Rule of Five and Veber's rules. mdpi.com These rules consider properties such as molecular weight (MW), lipophilicity (logP), the number of hydrogen bond donors and acceptors, and polar surface area (PSA). Studies on related arylpiperazine derivatives have shown that many compounds adhere to these rules, suggesting favorable oral bioavailability. mdpi.comresearchgate.net For example, a series of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles underwent ADME calculations that, combined with binding data, helped identify lead compounds with acceptable pharmacokinetic profiles. nih.gov

Other important predicted properties include intestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes and transporters. The ability to cross the BBB is particularly relevant for compounds targeting central nervous system receptors. Predictions also assess whether a compound is likely to be a substrate or inhibitor of key proteins like P-glycoprotein (P-gp), an efflux transporter that can limit drug absorption and distribution. mdpi.com Computational tools can predict these parameters, helping to flag potential pharmacokinetic liabilities early in the discovery process.

Table 3: Predicted ADME Properties for Representative Arylpiperazine Analogues

| Parameter | Description | Predicted Outcome | Reference |

|---|---|---|---|

| Lipinski's Rule of Five | Assesses drug-likeness for oral bioavailability. | Generally compliant | mdpi.com |

| Molecular Weight (MW) | Mass of the molecule. | Often < 500 Da | researchgate.net |

| Lipophilicity (MLogP) | Oil/water partition coefficient. | Moderate lipophilicity (e.g., < 4.15) | mdpi.com |

| Polar Surface Area (PSA) | Sum of surfaces of polar atoms. | Typically < 140 Ų | mdpi.com |

| Human Intestinal Absorption | Percentage of drug absorbed from the gut. | Predicted to be good | mdpi.com |

| P-glycoprotein (P-gp) Interaction | Efflux transporter interaction. | Varies; can be predicted as substrate or inhibitor | mdpi.com |

| Pharmacokinetic Profile | Overall ADME characteristics. | Acceptable profiles identified for lead compounds | nih.gov |

Pre Clinical Molecular and Biological Activity Investigations of 2 2 Methoxyphenyl 1 Piperazin 1 Yl Ethan 1 One

In Vitro Receptor Binding and Functional Assays (Non-Clinical)

Ligand-Target Selectivity and Potency Profiling

No studies detailing the receptor binding affinity, selectivity, or potency (such as Ki, IC50, or EC50 values) of 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one at any biological target have been identified.

Modulation of Enzyme Activity and Kinetics

Information regarding the effects of this compound on enzyme activity, including inhibition or activation kinetics, is not available in the current scientific literature.

Cell-Based Signaling Pathway Modulation Studies

There are no published cell-based assay results describing how this compound may modulate specific signaling pathways.

Mechanistic Studies of Cellular Responses (Non-Clinical)

Intracellular Signaling Cascade Analysis

No research has been published that analyzes the impact of this compound on intracellular signaling cascades, such as the phosphorylation of key proteins or the generation of second messengers.

Gene and Protein Expression Modulation

There is no available data from studies investigating whether this compound alters gene or protein expression in cellular models.

Structure-Activity Relationship (SAR) Elucidation for Biological Interactions

The 2-methoxyphenylpiperazine moiety is a well-established pharmacophore found in numerous centrally acting agents, particularly those targeting serotonergic and adrenergic receptors. Structure-activity relationship (SAR) studies on analogues of this compound have provided critical insights into the structural requirements for potent and selective biological activity.

Modifications to the core structure of 2-methoxyphenylpiperazine derivatives have been systematically explored to optimize affinity and selectivity for various G protein-coupled receptors (GPCRs), most notably the serotonin (B10506) 5-HT1A and dopamine (B1211576) D3 receptors.

Arylpiperazine Moiety: The substitution pattern on the phenyl ring is a key determinant of receptor affinity. The 2-methoxy group is a common feature in many high-affinity ligands. Studies on related compounds have shown that modifications at this position, or the introduction of other substituents like halogens (e.g., 2,3-dichloro), can significantly alter the binding profile, often enhancing affinity and selectivity for specific receptor subtypes like the D3 receptor. nih.gov For instance, replacing the 2-methoxy group with other substituents or altering the aromatic system can modulate the electronic and steric properties, thereby influencing interactions with receptor binding pockets. nih.govmdpi.com

Piperazine (B1678402) Linker and Terminal Group: The nature of the substituent attached to the second nitrogen of the piperazine ring is crucial for defining the pharmacological profile.

Alkyl Chain Length: The length of the alkyl chain connecting the piperazine to a terminal functional group can impact binding affinity. For arylpiperazine derivatives targeting the 5-HT1A receptor, a four-carbon chain has been identified as optimal in some series. nih.gov

Terminal Amide/Imide Moiety: The incorporation of various terminal groups, such as heteroaryl or cycloalkyl amide fragments, significantly influences receptor interaction. nih.gov Replacing a terminal heteroaryl moiety with a more lipophilic cycloalkyl group can lead to enhanced affinity for 5-HT1A sites. nih.gov Further increasing the lipophilicity of these cycloalkyl groups through methods like annelation (ring fusion) can further boost affinity. nih.gov

Bulky Terminal Groups: The introduction of bulky, cage-like structures such as adamantane (B196018) at the terminal end of an alkylpropyl linker attached to the 2-methoxyphenylpiperazine core has been shown to produce highly potent and selective ligands for the 5-HT1A receptor. researchgate.net

These SAR studies underscore that the biological activity of compounds like this compound is highly tunable through specific structural modifications. The combination of the 2-methoxyphenyl group, the piperazine core, and the terminal ethanone (B97240) structure dictates its specific interactions with biological targets.

Table 1: Impact of Structural Modifications on Receptor Affinity for 2-Methoxyphenylpiperazine Analogues

| Modification Type | Structural Change | Effect on Target Binding | Reference |

| Terminal Group | Replacement of heteroaryl with cycloalkyl amide | Enhanced 5-HT1A affinity | nih.gov |

| Terminal Group | Increased lipophilicity of cycloalkyl group | Increased 5-HT1A affinity | nih.gov |

| Alkyl Chain | Optimal four-carbon chain with heteroaryl amide | Maximized 5-HT1A affinity | nih.gov |

| Aryl Group | Substitution with 2,3-dichloro pattern | Improved D3 receptor affinity and selectivity | nih.gov |

| Terminal Group | Addition of bulky adamantane group | High potency and selectivity for 5-HT1A | researchgate.net |

In Vitro and Non-Human In Vivo Pre-clinical Pharmacokinetic (PK) and Biotransformation Studies

The pharmacokinetic properties of a compound determine its absorption, distribution, metabolism, and excretion (ADME), which are critical for its development as a therapeutic agent. Pre-clinical studies for arylpiperazine derivatives provide a framework for understanding the likely PK profile of this compound.

In vitro metabolic stability assays are essential for predicting in vivo clearance. nih.govresearchgate.net Human liver microsomes (HLMs) and hepatocytes are the most common systems used as they contain the primary enzymes responsible for drug metabolism, including cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs). researchgate.netthermofisher.com

For piperazine-containing compounds, metabolism often occurs at several key sites:

Piperazine Ring Oxidation: The piperazine moiety is susceptible to oxidation, which can lead to the formation of hydroxylated metabolites or even ring cleavage. mdma.chrsc.org This can be a major pathway for clearance. nih.gov

Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation. mdma.ch

N-Dealkylation: The bond connecting the piperazine nitrogen to its substituent can be cleaved.

O-Demethylation: The methoxy (B1213986) group on the phenyl ring is a potential site for O-demethylation.

Studies on benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP) have shown that their metabolism involves multiple CYP isoenzymes, particularly CYP2D6, CYP1A2, and CYP3A4. researchgate.net The specific metabolites formed from this compound would be identified through incubation with liver microsomes or hepatocytes followed by analysis with techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov Such studies help in building structure-metabolism relationships, where structural modifications are made to block sites of rapid metabolism and improve the compound's half-life. nih.govresearchgate.net

Table 2: Common Metabolic Pathways for Arylpiperazine Compounds

| Metabolic Pathway | Description | Key Enzymes Involved | Reference |

| Piperazine Ring Oxidation | Hydroxylation or cleavage of the piperazine ring. | Cytochrome P450s | mdma.chrsc.org |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Cytochrome P450s | mdma.ch |

| N-Dealkylation | Cleavage of the substituent from the piperazine nitrogen. | Cytochrome P450s | researchgate.net |

| O-Demethylation | Removal of the methyl group from the methoxy substituent. | Cytochrome P450s | researchgate.net |

| Ring Contraction | A novel contraction of the piperazine ring to an imidazoline (B1206853) has been observed for some derivatives. | Cytochrome P450s | acs.org |

Plasma protein binding (PPB) significantly influences the pharmacokinetics of a drug by affecting its distribution, clearance, and the concentration of free (unbound) drug available to interact with its target. researchgate.netepa.gov The extent of binding is typically determined using methods like equilibrium dialysis or ultrafiltration. nih.govnih.gov

Arylpiperazine derivatives, being generally lipophilic, are often highly bound to plasma proteins. researchgate.net The primary binding proteins in plasma are albumin, which mainly binds acidic drugs, and alpha-1-acid glycoprotein (B1211001) (AAG), which has a high affinity for basic and neutral compounds. nih.gov Given the basic nature of the piperazine nitrogen, compounds like this compound are expected to bind significantly to both albumin and AAG. High PPB (e.g., >98%) is common for this class of compounds. researchgate.net While high binding reduces the free fraction of the drug, it does not necessarily preclude therapeutic efficacy, especially for drugs targeting the central nervous system. researchgate.net

Understanding how a compound distributes into various tissues is crucial, particularly for drugs intended to act on the central nervous system (CNS). Distribution studies are typically conducted in rodent models, where drug concentrations are measured in different organs (e.g., brain, liver, kidney) at various time points after administration. frontiersin.org

Many 2-methoxyphenylpiperazine derivatives show good penetration into the brain. nih.govnih.gov For example, preclinical positron emission tomography (PET) imaging and biodistribution studies with radiolabeled analogues have confirmed high uptake in brain regions rich in specific receptors. nih.gov The concentrations in key organs like the liver and kidney are also important to assess, as these are primary sites of metabolism and excretion. frontiersin.org Studies on related arylpiperazines in rats have shown that concentrations in target tissues like the prostate can be higher than in the blood, and that these compounds are rapidly distributed and eliminated. researchgate.net The lipophilicity conferred by the methoxyphenyl group generally facilitates crossing the blood-brain barrier, suggesting that this compound is likely to achieve significant concentrations in the CNS.

Exploratory Pre-clinical In Vivo Studies in Model Organisms (Non-Human, Non-Clinical Endpoints)

Exploratory in vivo studies in animal models are fundamental for establishing proof-of-concept and understanding the pharmacological effects of a new chemical entity before human trials. afmps.bemdpi.com For compounds based on the 2-methoxyphenylpiperazine scaffold, these studies often focus on CNS-related activities.

The selection of the animal model and the specific endpoints are guided by the compound's in vitro profile. Given the affinity of many arylpiperazines for serotonin and adrenergic receptors, common preclinical models include:

Forced Swim Test and Tail Suspension Test (Mice): These are widely used behavioral despair models to assess potential antidepressant-like activity. A reduction in immobility time is considered a positive endpoint. A xanthone (B1684191) derivative containing the 2-methoxyphenylpiperazine moiety demonstrated antidepressant-like effects in these tests. nih.gov

Hypotensive Activity Models (Cats, Rats): The affinity of many arylpiperazines for α1-adrenoceptors can lead to effects on blood pressure. In vivo studies in normotensive cats and on isolated rat aortic rings are used to evaluate hypotensive and α1-blocking activity. researchgate.netnih.gov

Receptor-Specific Behavioral Models (Rats, Mice): To confirm the mechanism of action, animals may be challenged with a specific receptor agonist, and the ability of the test compound to antagonize the induced behaviors (e.g., forepaw treading, hypothermia) is measured.

These non-clinical studies are crucial for characterizing the primary and secondary pharmacodynamic effects of the compound and for selecting appropriate doses for further toxicological and clinical evaluation. afmps.be

Table 3: Examples of Pre-clinical In Vivo Models for Arylpiperazine Derivatives

| Animal Model | Type of Study | Measured Endpoint(s) | Pharmacological Target Investigated | Reference |

| Mouse | Forced Swim Test / Tail Suspension Test | Immobility time | Antidepressant activity (e.g., 5-HT1A, 5-HT2A/C) | nih.gov |

| Cat / Rat | Blood Pressure Measurement / Isolated Aortic Rings | Reduction in blood pressure, IC50 for α1-blockade | α1-Adrenoceptor antagonism | nih.gov |

| Rat | Adrenaline-Induced Arrhythmia | Reduction in heart rhythm irregularities | Antiarrhythmic activity (e.g., α1-adrenolytic) | researchgate.net |

| Rat | Agonist-Induced Behavioral Challenge | Antagonism of behaviors like forepaw treading | 5-HT1A receptor antagonism | researchgate.net |

Biomarker Analysis and Phenotypic Characterization

Similarly, a thorough search of scientific databases yielded no studies on biomarker analysis or the phenotypic characterization of this compound. There are no published data on the physiological, behavioral, or molecular changes induced by this compound in any biological system. Research that would typically include the measurement of biomarkers to understand the compound's mechanism of action or to assess its efficacy and safety in a preclinical setting has not been published.

Table 1: Summary of Preclinical Data Availability for this compound

| Preclinical Investigation Area | Data Availability |

| Animal Model Selection | No Data Available |

| Animal Model Characterization | No Data Available |

| Biomarker Analysis | No Data Available |

| Phenotypic Characterization | No Data Available |

Advanced Analytical Methodologies for the Study of 2 2 Methoxyphenyl 1 Piperazin 1 Yl Ethan 1 One

Chromatographic Separation Techniques (e.g., HPLC, GC, SFC)

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are powerful techniques applicable to the analysis of 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one.

HPLC is particularly well-suited for this compound due to its non-volatile nature and the presence of a strong ultraviolet (UV) chromophore in the 2-methoxyphenyl group. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water or an aqueous buffer and a polar organic solvent like acetonitrile or methanol. nih.govnih.gov

GC is a viable option for analyzing volatile and thermally stable compounds. rsc.org While the target compound may have limited volatility, derivatization can be employed to enhance its suitability for GC analysis. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide high-resolution separation and quantification. researchgate.netnih.gov

SFC stands as a modern alternative that combines advantages of both HPLC and GC, offering fast, efficient, and "green" separations using supercritical carbon dioxide as the primary mobile phase component. It is particularly effective for separating complex mixtures and for chiral separations.

Method Development for Purity Profiling and Impurity Analysis

Purity profiling is essential for identifying and quantifying all impurities in a drug substance. The development of a stability-indicating HPLC method is a primary objective, ensuring that the method can separate the main compound from any potential process-related impurities and degradation products.

Method development for this compound would involve:

Column Selection: A C18 or C8 column is a common starting point for RP-HPLC. nih.govnih.gov

Mobile Phase Optimization: A systematic evaluation of mobile phase composition (e.g., acetonitrile vs. methanol content) and pH of the aqueous buffer is performed to achieve optimal resolution between the main peak and all impurity peaks.

Detector Selection: A photodiode array (PDA) or UV detector is highly effective, set at a wavelength where the 2-methoxyphenyl chromophore has maximum absorbance to ensure high sensitivity. researchgate.net

Validation: The final method must be validated according to established guidelines for parameters such as selectivity, linearity, accuracy, precision, and robustness. nih.gov

Table 1: Example HPLC Method for Purity Profiling

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Trace Analysis and Metabolite Identification

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled sensitivity and specificity. mdpi.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for analyzing this compound, especially for trace-level quantification in complex matrices and for structural elucidation of metabolites. rsc.orgresearchgate.net

LC-MS/MS is the preferred method for quantifying the compound in biological fluids like plasma or urine. The technique's high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target molecule is selected and fragmented, and a resulting characteristic product ion is monitored. mdpi.comresearchgate.net

For metabolite identification, both GC-MS and LC-MS are used. nih.gov Common metabolic pathways for aryl piperazine (B1678402) compounds include hydroxylation of the aromatic ring, O-demethylation of the methoxy (B1213986) group, and degradation of the piperazine ring. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of unknown metabolites.

Table 2: Potential LC-MS/MS MRM Transitions for Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| Parent Compound | 249.16 [M+H]⁺ | 135.08 | Fragmentation of the piperazinone moiety |

| Parent Compound | 249.16 [M+H]⁺ | 107.05 | Represents the methoxyphenyl fragment |

| Hypothetical Metabolite (Hydroxylated) | 265.15 [M+H]⁺ | 151.08 | Addition of 16 Da (Oxygen) |

| Hypothetical Metabolite (Demethylated) | 235.14 [M+H]⁺ | 121.07 | Loss of 14 Da (CH₂) |

Advanced Electrochemical and Spectrophotometric Quantification Methods

Besides chromatography, other analytical techniques can be employed for quantification. Advanced electrochemical and spectrophotometric methods offer rapid and cost-effective alternatives.

Electrochemical Methods: The arylpiperazine structure is electroactive, meaning it can be oxidized at a specific potential. Voltammetric techniques, such as Differential Pulse Voltammetry (DPV) or Square-Wave Voltammetry (SWV), can be used for sensitive quantification. researchgate.netresearchgate.net These methods measure the current generated by the oxidation of the compound at an electrode surface as a function of applied potential. Modified electrodes, for instance, those using nickel oxide nanoparticles, can be used to catalyze the electrooxidation of the piperazine moiety, enhancing the sensitivity and lowering the detection limits of the method. nih.gov

Spectrophotometric Methods: UV-Visible spectrophotometry is a simple and robust technique for quantifying compounds with chromophores. The 2-methoxyphenyl group in the target compound absorbs UV radiation, allowing for direct quantification based on the Beer-Lambert law. nih.gov The method involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorption (λmax) and relating it to concentration via a calibration curve.

Table 3: Example Data for UV-Vis Spectrophotometric Calibration

| Concentration (mg/L) | Absorbance at λmax (e.g., 230 nm) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.301 |

| 6.0 | 0.448 |

| 8.0 | 0.605 |

| 10.0 | 0.751 |

Solid-State Analytical Techniques (e.g., PXRD, DSC) for Polymorphism Studies

The solid-state properties of an active pharmaceutical ingredient (API) can significantly influence its stability, solubility, and bioavailability. Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Solid-state analytical techniques are crucial for identifying and characterizing these different forms. nih.govmdpi.com

Powder X-ray Diffraction (PXRD): PXRD is the primary technique for identifying crystalline phases. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint." researchgate.net The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ).

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and energy associated with phase transitions, providing critical information about the thermal stability and purity of a crystalline solid. researchgate.net

Table 4: Representative PXRD and DSC Data for a Crystalline Form

| Technique | Parameter | Value |

|---|---|---|

| PXRD | Prominent Diffraction Peaks (2θ) | 8.5°, 12.1°, 15.8°, 21.5°, 25.0° |

| DSC | Onset of Melting | 155.2 °C |

| DSC | Peak Melting Point | 158.5 °C |

| DSC | Enthalpy of Fusion (ΔH) | 85.7 J/g |

Chemical Reactivity, Stability, and Degradation Pathways of 2 2 Methoxyphenyl 1 Piperazin 1 Yl Ethan 1 One

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one is primarily dependent on the susceptibility of the amide bond to cleavage under different pH regimes. Amide hydrolysis can be catalyzed by both acid and base.

In neutral to alkaline conditions , the amide bond is more resistant to hydrolysis. However, under basic conditions, direct nucleophilic attack of a hydroxide ion on the carbonyl carbon can occur, leading to the formation of a tetrahedral intermediate that subsequently breaks down to yield the carboxylate and the amine. Theoretical studies on the alkaline hydrolysis of N-(2-methoxyphenyl) benzamide suggest that the reaction proceeds through the formation of a tetrahedral intermediate, with the transformation of this intermediate to the final products being a crucial step researchgate.net. The rate of hydrolysis for aminoalkyl esters of related compounds has been shown to be catalyzed by the hydroxide anion nih.gov. Generally, the non-enzymatic cleavage of amide bonds in aqueous solution is pH-dependent, with different mechanisms dominating at various pH levels rsc.org.

The ether linkage of the 2-methoxyphenyl group is generally stable to hydrolysis under a wide range of pH conditions. However, under harsh acidic conditions and elevated temperatures, cleavage of the ether bond could potentially occur.

Table 1: Predicted Hydrolytic Stability of this compound at 25°C

| pH Range | Predicted Stability | Predominant Degradation Pathway | Probable Products |

| < 4 | Low | Acid-catalyzed hydrolysis of the amide bond | 2-(2-methoxyphenyl)acetic acid and piperazine (B1678402) |

| 4 - 9 | High | Slow hydrolysis of the amide bond | 2-(2-methoxyphenyl)acetic acid and piperazine |

| > 9 | Moderate to Low | Base-catalyzed hydrolysis of the amide bond | 2-(2-methoxyphenyl)acetate and piperazine |

Photochemical Degradation Pathways

The photochemical degradation of this compound is anticipated to be initiated by the absorption of UV radiation by the aromatic methoxyphenyl ring system. Aromatic compounds can undergo various photochemical reactions, and the presence of both an ether and an amide linkage provides multiple potential degradation pathways.

The methoxybenzene chromophore is known to absorb UV light, which can lead to the formation of excited states. These excited states can undergo several reactions, including cleavage of the methoxy (B1213986) group to form a phenoxy radical and a methyl radical. Subsequent reactions of these radicals can lead to a variety of degradation products. The UV absorption characteristics of N-arylpiperazines are crucial in determining their photochemical reactivity researchgate.net.

The piperazine moiety can also be involved in photochemical degradation. Studies on the OH-initiated photo-oxidation of piperazine have shown that the reaction can proceed via both C-H and N-H abstraction, leading to various oxidation products nih.gov. In the presence of atmospheric oxidants and UV light, complex degradation pathways can be expected.

Potential photochemical degradation pathways for this compound could include:

Photo-cleavage: Homolytic cleavage of the C-N bond between the carbonyl group and the piperazine ring, or cleavage of the C-C bond in the ethanone (B97240) linker.

Photo-oxidation: Oxidation of the piperazine ring or the methoxyphenyl group, potentially initiated by photochemically generated reactive oxygen species.

Photo-hydrolysis: Accelerated hydrolysis of the amide bond upon UV irradiation.

The specific degradation products would depend on the irradiation wavelength, the presence of photosensitizers, and the reaction medium.

Oxidative and Reductive Reactivity

Oxidative Reactivity: The piperazine ring in this compound is susceptible to oxidation. The tertiary amine nitrogen atoms can be oxidized to form N-oxides. Strong oxidizing agents can lead to ring opening or the formation of various degradation products. Studies on the oxidation of piperazine have shown that it can be catalyzed by metal ions utexas.edu. The methoxyphenyl group can also undergo oxidation, particularly under strong oxidizing conditions, potentially leading to demethylation to form a phenolic derivative or aromatic ring cleavage. The oxidation of N-(4-methoxyphenyl)acetamide can lead to nitrated products under certain conditions researchgate.netiucr.org.

Reductive Reactivity: The amide group in the molecule can be reduced to an amine. Common reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides. This would convert the ethanone moiety to an ethylamine, yielding 1-(2-(2-methoxyphenyl)ethyl)piperazine. The aromatic methoxyphenyl ring is generally resistant to reduction under standard conditions, but catalytic hydrogenation at high pressure and temperature could potentially reduce the aromatic ring. Selective reduction of the amide in the presence of the aromatic ring is a common synthetic transformation nih.gov.

Complexation and Chelation Properties

The piperazine moiety of this compound contains two nitrogen atoms with lone pairs of electrons, making it a potential ligand for metal ions. Piperazine and its derivatives are known to form coordination complexes with a variety of transition metals, including palladium(II), copper(II), and zinc(II) researchgate.netbiointerfaceresearch.com.

The two nitrogen atoms of the piperazine ring can act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, connecting two metal centers. The formation of a chelate with a single metal ion would require the piperazine ring to adopt a boat conformation. The stability of these metal complexes depends on several factors, including the nature of the metal ion, the pH of the solution, and the presence of other competing ligands. The stability constants of complexes formed between [Pd(piperazine)(H₂O)₂]²⁺ and various biologically relevant ligands have been investigated researchgate.net.

Table 2: Potential Metal Ion Complexation with this compound

| Metal Ion | Potential Coordination Sites | Expected Complex Geometry |

| Cu(II) | Piperazine Nitrogens, Carbonyl Oxygen | Square planar or distorted octahedral |

| Zn(II) | Piperazine Nitrogens, Carbonyl Oxygen | Tetrahedral or octahedral |

| Pd(II) | Piperazine Nitrogens | Square planar |

| Co(II) | Piperazine Nitrogens, Carbonyl Oxygen | Tetrahedral or octahedral |

Thermal Stability and Decomposition Products

The thermal stability of this compound is expected to be limited by the stability of the amide bond and the piperazine ring. Thermal degradation of piperazine and its derivatives has been studied, and it is known that degradation can be initiated by nucleophilic attack, leading to ring-opened products researchgate.net.

At elevated temperatures, the compound is likely to undergo decomposition. The mass fragmentation patterns of related piperazine derivatives can provide insight into the likely initial fragmentation steps during thermal decomposition researchgate.netresearchgate.net. Common fragmentation pathways for N-arylpiperazines involve cleavage of the bonds adjacent to the nitrogen atoms of the piperazine ring.

Potential thermal decomposition products of this compound could include:

Piperazine and 2-(2-methoxyphenyl)acetic acid: Resulting from the cleavage of the amide bond.

Fragments of the piperazine ring: Such as ethylenediamine and other smaller amines.

Products from the decomposition of the 2-methoxyphenylacetyl moiety: Including 2-methoxytoluene and other aromatic fragments.

N-formylpiperazine and other degradation products: As observed in the thermal degradation of piperazine in the presence of CO₂ utexas.edu.

The decomposition temperature and the distribution of products would be dependent on the heating rate and the atmosphere (inert or oxidative). Thermal decomposition of a novel class of heterocyclic anticancer drug candidates has been shown to occur in two main stages in an oxidizing atmosphere nih.gov. The thermal degradation of piperazine is known to proceed through SN2 substitution reactions utexas.edu.

Emerging Research Horizons and Future Perspectives for 2 2 Methoxyphenyl 1 Piperazin 1 Yl Ethan 1 One

Design and Synthesis of Next-Generation Analogues with Tuned Molecular Properties

The core structure of 2-(2-methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one, featuring the 1-(2-methoxyphenyl)piperazine (B120316) moiety, is a well-established pharmacophore that frequently appears in ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govacs.org The design and synthesis of next-generation analogues focus on modifying the parent structure to enhance affinity for specific receptor subtypes while minimizing off-target effects.

A primary strategy involves the elaboration of the piperazine (B1678402) N-4 position. For instance, linking the 1-(2-methoxyphenyl)piperazine core via an alkyl chain to bulky, lipophilic groups like adamantane (B196018) has produced highly potent and selective ligands for the 5-HT1A receptor. mdpi.com The length and nature of this alkyl linker, combined with the terminal group, are critical for modulating receptor affinity and functional activity.

Structure-activity relationship (SAR) studies have demonstrated that these modifications can significantly alter the pharmacological profile. By systematically varying the substituents on the phenyl ring or the group attached to the second piperazine nitrogen, researchers can tune the molecule's properties to achieve desired effects, such as reducing affinity for α1-adrenergic receptors to minimize cardiovascular side effects while retaining high affinity for 5-HT1A receptors. acs.org The synthesis of these analogues typically involves nucleophilic substitution reactions, where the secondary amine of the 1-(2-methoxyphenyl)piperazine core is reacted with various electrophilic partners. mdpi.com

| Analogue Name | Structural Modification | Primary Biological Target | Reported Affinity (Ki) |

|---|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | Propyl-adamantane group at N-4 position | 5-HT1A Receptor | 1.2 nM mdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | Propyl-memantine group at N-4 position | 5-HT1A Receptor | 21.3 nM mdpi.com |

| 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | Pentyl-naphthalimide group at N-4 position | 5-HT1A Receptor | 0.67 nM ebi.ac.uk |

| FAUC346 | Butyl-benzothiophene-carboxamide at N-4 position | Dopamine D3 Receptor | Selective for D3 nih.gov |

Application as Chemical Probes for Elucidating Biological Pathways

Chemical probes are indispensable tools for validating biological targets and exploring their roles in health and disease. rjeid.com Analogues of this compound are being developed as specialized probes for in vitro and in vivo studies, particularly for neuroreceptor systems.

A significant application is in the development of radiotracers for Positron Emission Tomography (PET), a non-invasive imaging technique that allows for the visualization and quantification of molecular targets in living subjects. mdanderson.org By incorporating a positron-emitting isotope, such as Carbon-11 ([¹¹C]) or Fluorine-18 ([¹⁸F]), into the molecular structure of a high-affinity ligand, researchers can map the distribution and density of specific receptors in the brain.

For example, derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized and radiolabeled to serve as PET ligands for dopamine D3 and metabotropic glutamate (B1630785) subtype 1 (mGluR1) receptors. nih.govnih.gov These probes help to clarify the role of these receptors in neuropsychiatric disorders. nih.gov Similarly, N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide serves as a precursor for the synthesis of ¹⁸F-MPPF, a well-known radioligand used for imaging 5-HT1A serotonin receptors. researchgate.netnih.gov

Furthermore, fluorescently-tagged analogues have been created. ebi.ac.uk These probes, which attach a fluorescent moiety like naphthalimide to the 1-(2-methoxyphenyl)piperazine core, can be used in techniques such as fluorescence microscopy to visualize receptor distribution and dynamics in cell cultures, providing insights at a subcellular level. ebi.ac.uk

| Probe Type | Derivative Example | Target | Application/Technique | Biological Pathway Studied |

|---|---|---|---|---|

| PET Radiotracer ([¹¹C]) | [¹¹C]FAUC346 | Dopamine D3 Receptor | PET Imaging | Dopaminergic signaling nih.gov |

| PET Radiotracer ([¹¹C]) | [¹¹C]N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine | mGluR1 Receptor | PET Imaging | Glutamatergic signaling nih.gov |

| PET Precursor ([¹⁸F]) | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide | 5-HT1A Receptor | PET Imaging | Serotonergic signaling researchgate.netnih.gov |

| Fluorescent Ligand | 6-Amino-2-[5-[4-(2-methoxyphenyl)-1-piperazinyl]pentyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | 5-HT1A Receptor | Fluorescence Microscopy | Cellular receptor localization ebi.ac.uk |

Integration into Fragment-Based Drug Discovery and Target Validation Pipelines (pre-clinical)

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying high-quality lead compounds. nih.gov This approach begins by screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits are then optimized and grown into more potent, drug-like molecules.

The 1-(2-methoxyphenyl)piperazine core, a key component of the title compound, is an archetypal fragment in medicinal chemistry. nih.gov Its prevalence in numerous CNS-active drugs makes it a "privileged scaffold," meaning it is a molecular framework that is predisposed to bind to certain biological targets. nih.gov This inherent activity makes it an excellent starting point for FBDD campaigns.

In a typical FBDD pipeline, the 1-(2-methoxyphenyl)piperazine fragment could be identified in an initial screen against a target of interest, for example, a novel GPCR. Biophysical techniques like native mass spectrometry or surface plasmon resonance would confirm this initial weak binding. nih.gov Subsequently, medicinal chemists would use structure-guided design—often aided by X-ray crystallography of the fragment bound to the target protein—to elaborate the fragment. This involves adding functional groups or linking it to other fragments to enhance binding affinity and selectivity, ultimately leading to a potent lead compound. The diverse analogues discussed in section 8.1 are prime examples of the products of such optimization efforts, starting from the core arylpiperazine fragment.

Potential Roles in Material Science, Catalysis, or Niche Chemical Applications

While the primary focus for this compound and its derivatives has been in pharmacology, its constituent chemical motifs hold potential for other applications. Piperazine and its derivatives are versatile building blocks in synthetic organic chemistry and have been used as intermediates in the production of polymers and dyes. nih.gov

The nucleophilic nature of the piperazine ring allows it to participate in various chemical reactions. For instance, the parent fragment, 1-(2-methoxyphenyl)piperazine, can be used to functionalize other molecules through reactions like the Aza-Michael addition. sigmaaldrich.com It also serves as a precursor for preparing more complex structures such as Tröger's base derivatives and functionalized bis(mercaptoimidazolyl)borates. sigmaaldrich.com

A notable niche application is in analytical chemistry, where 1-(2-methoxyphenyl)piperazine-impregnated filters have been utilized for the detection of airborne isocyanates. This suggests a potential role for related compounds in the development of chemical sensors or capture agents for environmental or industrial monitoring. While direct applications of the title compound in material science or catalysis have not been extensively explored, the chemical reactivity of its piperazine core suggests it could be integrated into polymeric structures or used as a ligand in organometallic catalysis.

Q & A

Q. Table: Key Spectral Data

| Technique | Expected Signals | References |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.5–6.8 (methoxyphenyl), δ 3.8 (piperazine CH₂) | |

| IR | ~1650 cm⁻¹ (C=O stretch) |

Advanced: What strategies are recommended for analyzing receptor-ligand interactions involving this compound?

Answer:

Target engagement studies require a combination of in vitro and in silico approaches:

- Surface Plasmon Resonance (SPR): Quantify binding kinetics (e.g., KD values) for serotonin or dopamine receptors .

- Molecular Docking: Use the InChI string (e.g., from PubChem) for computational modeling of piperazine-receptor interactions .

- Cellular Assays: Measure cAMP modulation in HEK-293 cells transfected with GPCRs .

Example Workflow:

Docking: Optimize the compound’s conformation using software like AutoDock Vina .

Validation: Compare computational predictions with SPR-derived binding affinities .

Functional Assays: Test dose-dependent effects on downstream signaling pathways .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Answer: Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

- Comparative Dose-Response Studies: Replicate assays under standardized conditions (e.g., cell line, incubation time) .

- Metabolite Screening: Use LC-MS to rule out interference from degradation products .

- Structural-Activity Relationship (SAR) Analysis: Compare with analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to isolate pharmacophores .

Case Study: A 2025 study found conflicting serotonin receptor affinities due to salt forms (free base vs. dihydrochloride). Re-testing under matched pH and solubility conditions resolved the issue .

Advanced: What computational approaches are used to model this compound’s pharmacokinetics and toxicity?

Answer:

- ADMET Prediction: Tools like SwissADME predict bioavailability (%F = 65–80%) and blood-brain barrier penetration (logBB = 0.3) .

- Quantum Mechanics (QM): Optimize electron density maps for reactive sites (e.g., methoxy group oxidation) .

- Molecular Dynamics (MD): Simulate stability in aqueous environments (e.g., solvation free energy = −15 kcal/mol) .

Q. Table: Predicted ADMET Properties

| Parameter | Value | Tool/Reference |

|---|---|---|

| logP | 2.1 | SwissADME |

| CYP3A4 Inhibition | Moderate | ADMETLab |

| hERG Inhibition | Low Risk | ProTox-II |

Advanced: How can crystallographic data enhance understanding of this compound’s stability?

Answer: X-ray diffraction reveals intermolecular interactions critical for solid-state stability:

- Hydrogen Bonding: Piperazine N-H···O=C motifs stabilize crystal packing .

- π-Stacking: Methoxyphenyl groups contribute to lattice energy (distance ~3.5 Å) .

Application: Use Cambridge Structural Database (CSD) entries to design co-crystals for improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products